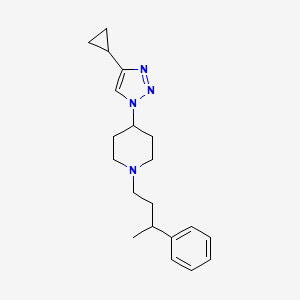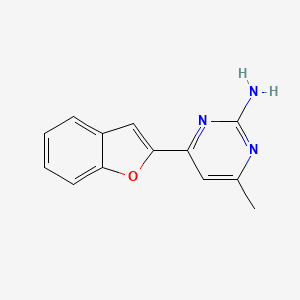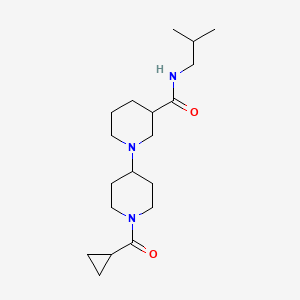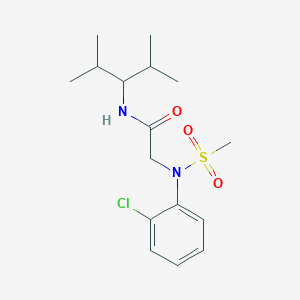![molecular formula C20H33N3O2 B3922030 N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B3922030.png)
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide, also known as CPP-109, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of addiction and other neurological disorders.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide works by inhibiting the enzyme GABA transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the craving for drugs or alcohol.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, as well as to increase the expression of GABA receptors. It has also been found to decrease the activity of the dopamine system, which is involved in the reward pathway of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme and study its effects on addiction and other neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Direcciones Futuras
There are a number of future directions for research on N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide. One area of interest is its potential use in the treatment of opioid addiction, which is a growing public health crisis. Additionally, researchers are exploring the use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Finally, there is interest in developing new derivatives of this compound that may have even greater efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-5-[(dimethylamino)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in the field of addiction research. Specifically, this compound has been found to be effective in reducing drug-seeking behavior in animal models of addiction. It has also been shown to reduce alcohol consumption in rats and to decrease cocaine self-administration in monkeys.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-[(dimethylamino)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-22(2)15-18-11-12-19(25-18)20(24)21-16-8-7-13-23(14-16)17-9-5-3-4-6-10-17/h11-12,16-17H,3-10,13-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCFCKZRQQABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3921954.png)
amino]butan-1-ol](/img/structure/B3921958.png)

![N-cyclopropyl-3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3921972.png)
![6-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B3921979.png)
![8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921987.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3922001.png)
![6-(3-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922015.png)

![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922026.png)

![5-imino-6-(3-methylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922037.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-ethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B3922038.png)